molecular formula C16H23N3O B11746230 [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11746230
M. Wt: 273.37 g/mol
InChI Key: NGSRXVMMEYQFEF-UHFFFAOYSA-N
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Description

[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine: is an organic compound that features a combination of a methoxyphenyl group and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 3-methoxyphenyl ethylamine with a pyrazole derivative under controlled conditions. The reaction may be catalyzed by acids or bases, and solvents such as ethanol or dichloromethane are commonly used. The reaction mixture is often heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic aromatic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized aromatic compounds.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structure suggests it could bind to proteins or nucleic acids, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, and its derivatives could be optimized for therapeutic use.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The methoxyphenyl group may facilitate binding to aromatic residues in proteins, while the pyrazole ring could interact with metal ions or other active sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [2-(3-methoxyphenyl)ethyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine
  • [2-(3-methoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
  • [2-(3-methoxyphenyl)ethyl][(1-butyl-1H-pyrazol-5-yl)methyl]amine

Uniqueness

The uniqueness of [2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine lies in its specific combination of functional groups. The propyl group on the pyrazole ring may confer distinct steric and electronic properties, influencing its reactivity and interactions compared to its analogs.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

2-(3-methoxyphenyl)-N-[(2-propylpyrazol-3-yl)methyl]ethanamine

InChI

InChI=1S/C16H23N3O/c1-3-11-19-15(8-10-18-19)13-17-9-7-14-5-4-6-16(12-14)20-2/h4-6,8,10,12,17H,3,7,9,11,13H2,1-2H3

InChI Key

NGSRXVMMEYQFEF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCC2=CC(=CC=C2)OC

Origin of Product

United States

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